molecular formula C12H15NO5 B554345 N-Cbz-L-serine Methyl Ester CAS No. 1676-81-9

N-Cbz-L-serine Methyl Ester

Cat. No. B554345
CAS RN: 1676-81-9
M. Wt: 253.25 g/mol
InChI Key: CINAUOAOVQPWIB-JTQLQIEISA-N
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Description

N-Cbz-L-serine methyl ester is used to inhibit the activity of Mycobacterium tuberculosis in studies . It is also used in the synthesis of pyrazinecarboxamide-based compounds acting as inhibitors of diacylglycerol acetyltransferases regarding treatment of obesity . This protected serine has been employed as a starting material for the Cbz analog of Garner’s aldehyde, 2,3-diaminopropanol, and optically active derivatives of 2-amino-1,3-propanediol .


Synthesis Analysis

N-Benzyloxycarbonyl-L-serine Methyl Ester has been employed as a starting material for the Cbz analog of Garner’s aldehyde, 2,3-diaminopropanol, and optically active derivatives of 2-amino-1,3-propanediol . It has also been used in the synthesis of pyrazinecarboxamide-based compounds acting as inhibitors of diacylglycerol acetyltransferases .


Molecular Structure Analysis

The molecular formula of N-Cbz-L-serine Methyl Ester is C12H15NO5 . Its molecular weight is 253.251 .


Chemical Reactions Analysis

This protected serine has been employed as a starting material for the Cbz analog of Garner’s aldehyde, 2,3-diaminopropanol, and optically active derivatives of 2-amino-1,3-propanediol .


Physical And Chemical Properties Analysis

N-Cbz-L-serine Methyl Ester has a density of 1.3±0.1 g/cm3 . Its boiling point is 442.6±45.0 °C at 760 mmHg . The melting point is 41-43 °C (lit.) . The flash point is 221.5±28.7 °C .

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis of N-Cbz-L-serine Benzyl Ester: N-Cbz-L-serine is synthesized using benzyloxycarbonyl chloride and L-serine. Optimal yield conditions and the purity of the final product have been extensively studied (Liu Cun-li, 2012).

Biological Applications

  • Activity Against Mycobacterium Tuberculosis

    N-Cbz-L-serine methyl ester derivatives have shown in vitro activity against Mycobacterium tuberculosis, indicating potential therapeutic applications (A. Pinheiro et al., 2007).

  • Synthesis of Peptide Fragments

    It has been used in the synthesis of peptide fragments like benzyloxycarbonyl-lysine-glycine methyl ester and benzyloxycarbonyl-serine-leucine methyl ester, which are components of industrially relevant peptides (M. Romero et al., 1997).

Chemical Analysis and Characterization

  • Analysis of N-protected Amino Acids: N-Cbz-L-serine methyl ester has been used in studies exploring the synthesis and analysis of various N-protected amino acids, highlighting its role in chemical analysis and characterization (Yue Luo et al., 2001).

Enzymatic Studies

  • Enzymatic Synthesis Studies

    The compound has been used in enzymatic synthesis studies, particularly in the creation of C-terminal arylamides from amino acids and peptides, demonstrating its utility in enzymatic reactions (T. Nuijens et al., 2009).

  • Inhibitor Studies

    It has been involved in studies as an inhibitor, such as in the inhibition of nitric oxide synthase isoforms, indicating its potential in biochemical inhibitor studies (C. Goodyer et al., 2003).

Safety And Hazards

Thermal decomposition can lead to the release of irritating gases and vapors . The product and empty container should be kept away from heat and sources of ignition .

Future Directions

N-Cbz-L-serine Methyl Ester has potential applications in the treatment of obesity through the synthesis of pyrazinecarboxamide-based compounds acting as inhibitors of diacylglycerol acetyltransferases . It also has potential use in inhibiting the activity of Mycobacterium tuberculosis .

properties

IUPAC Name

methyl (2S)-3-hydroxy-2-(phenylmethoxycarbonylamino)propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO5/c1-17-11(15)10(7-14)13-12(16)18-8-9-5-3-2-4-6-9/h2-6,10,14H,7-8H2,1H3,(H,13,16)/t10-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CINAUOAOVQPWIB-JTQLQIEISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(CO)NC(=O)OCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@H](CO)NC(=O)OCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90426437
Record name N-Cbz-L-serine Methyl Ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90426437
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

253.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Cbz-L-serine Methyl Ester

CAS RN

1676-81-9
Record name N-[(Phenylmethoxy)carbonyl]-L-serine methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1676-81-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-Cbz-L-serine Methyl Ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90426437
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name L-Serine, N-[(phenylmethoxy)carbonyl]-, methyl ester
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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